molecular formula C9H7ClN2 B1630211 6-Chloroquinolin-7-amine CAS No. 226073-90-1

6-Chloroquinolin-7-amine

Cat. No.: B1630211
CAS No.: 226073-90-1
M. Wt: 178.62 g/mol
InChI Key: RMNRIJKZCPHZJF-UHFFFAOYSA-N
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Description

6-Chloroquinolin-7-amine is an organic compound belonging to the quinoline family, characterized by a chlorine atom at the sixth position and an amine group at the seventh position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroquinolin-7-amine typically involves the chlorination of quinoline followed by amination. One common method is the reaction of 6-chloroquinoline with ammonia or an amine under suitable conditions. For example, the chlorination of quinoline can be achieved using phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the desired position. The subsequent amination can be carried out using ammonia in a solvent such as ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Catalysts and optimized reaction parameters are used to enhance the efficiency of the chlorination and amination steps.

Chemical Reactions Analysis

Types of Reactions

6-Chloroquinolin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitro group to an amine group, enhancing its reactivity.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

6-Chloroquinolin-7-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives, which are valuable in organic synthesis.

    Biology: This compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.

    Industry: this compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism by which 6-Chloroquinolin-7-amine exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interfere with DNA replication processes. The exact pathways depend on the specific application and the molecular structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

    6-Chloroquinoline: Lacks the amine group at the seventh position, making it less reactive in certain substitution reactions.

    7-Chloroquinoline: Has the chlorine atom at a different position, leading to different reactivity and applications.

    6-Iodoquinoline: Contains an iodine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.

Uniqueness

6-Chloroquinolin-7-amine is unique due to the presence of both the chlorine atom and the amine group, which allows for a wide range of chemical modifications and applications. Its structure provides a versatile platform for developing new compounds with potential biological and industrial uses.

Properties

IUPAC Name

6-chloroquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNRIJKZCPHZJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648103
Record name 6-Chloroquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226073-90-1
Record name 6-Chloro-7-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=226073-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloroquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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